molecular formula C20H20N2S B3322684 Mequitazine Impurity 4 CAS No. 151129-13-4

Mequitazine Impurity 4

Cat. No. B3322684
CAS RN: 151129-13-4
M. Wt: 320.5 g/mol
InChI Key: ZJKGVIZUGFYBCS-UHFFFAOYSA-N
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Description

Mequitazine Impurity 4 is a chemical compound with the CAS Registry number 151129-13-4 . It is categorized under impurities . It is not considered a hazardous compound .


Synthesis Analysis

The synthesis of Mequitazine, which Mequitazine Impurity 4 is related to, has been reported to be based on an efficient palladium catalyzed allylic alkylation of 1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl acetate using sodium phenothiazinate in mild conditions .


Molecular Structure Analysis

The molecular formula of Mequitazine Impurity 4 is C20H20N2S . The IUPAC name is 10-(1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl)phenothiazine .


Chemical Reactions Analysis

While specific chemical reactions involving Mequitazine Impurity 4 are not detailed in the search results, it’s important to note that impurities can form during or after the course of a reaction . They can be inorganic, organic chemicals, or residual solvents that define the quality and properties of a specific product .

properties

IUPAC Name

10-(1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl)phenothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,13,15H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKGVIZUGFYBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=C2)CN3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mequitazine Impurity 4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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